2-(4-chloro-2-nitrophenoxy)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-nitrophenoxy)-N-(3,4-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenoxy group and a dimethylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-nitrophenoxy)-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:
Nitration: The starting material, 4-chlorophenol, undergoes nitration to introduce a nitro group at the ortho position, yielding 4-chloro-2-nitrophenol.
Etherification: The 4-chloro-2-nitrophenol is then reacted with 2-chloroacetyl chloride in the presence of a base to form 2-(4-chloro-2-nitrophenoxy)acetyl chloride.
Amidation: Finally, the 2-(4-chloro-2-nitrophenoxy)acetyl chloride is reacted with 3,4-dimethylaniline to produce the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in the compound can undergo reduction to form an amino group, resulting in 2-(4-chloro-2-aminophenoxy)-N-(3,4-dimethylphenyl)acetamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Reduction: 2-(4-chloro-2-aminophenoxy)-N-(3,4-dimethylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-nitrophenoxyacetic acid and 3,4-dimethylaniline.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.
Medicine: Exploration as a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: Use in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-nitrophenoxy)-N-(3,4-dimethylphenyl)acetamide would depend on its specific application. For instance, if used as a drug candidate, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-nitrophenoxy)-N-phenylacetamide: Lacks the dimethyl groups on the phenyl ring.
2-(4-chloro-2-nitrophenoxy)-N-(4-methylphenyl)acetamide: Has only one methyl group on the phenyl ring.
2-(4-chloro-2-nitrophenoxy)-N-(3,5-dimethylphenyl)acetamide: Methyl groups are positioned differently on the phenyl ring.
Uniqueness
2-(4-chloro-2-nitrophenoxy)-N-(3,4-dimethylphenyl)acetamide is unique due to the specific positioning of the chloro, nitro, and dimethyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer specific properties that make it more effective or selective in its applications compared to similar compounds.
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-10-3-5-13(7-11(10)2)18-16(20)9-23-15-6-4-12(17)8-14(15)19(21)22/h3-8H,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHZOXRHLUQXQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.